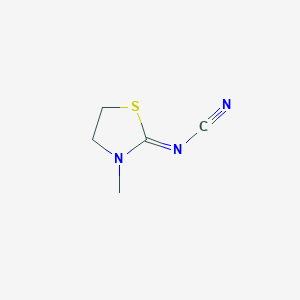
Cyanamide, (3-methyl-2-thiazolidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of cyanamide, (3-methyl-2-thiazolidinylidene)-, involves several steps. One common method includes the reaction of 3-chloromethylpyridine with thiazolidine-2-thione, followed by the addition of cyanamide . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Cyanamide, (3-methyl-2-thiazolidinylidene)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: It can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyanamide, (3-methyl-2-thiazolidinylidene)-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanamide, (3-methyl-2-thiazolidinylidene)-, involves the stimulation of nicotinic acetylcholine receptors in insects . This stimulation leads to the disruption of the insect’s nervous system, causing paralysis and eventually death . The compound specifically targets the nervous system of insects, making it highly effective as an insecticide.
Comparison with Similar Compounds
Cyanamide, (3-methyl-2-thiazolidinylidene)-, is similar to other neonicotinoid insecticides such as acetamiprid, clothianidin, imidacloprid, and thiamethoxam . it is unique in its specific molecular structure, which allows it to target a broader range of pests . Additionally, its relatively low solubility in water and high solubility in organic solvents make it suitable for various agricultural applications .
Similar compounds include:
- Acetamiprid
- Clothianidin
- Imidacloprid
- Thiamethoxam
These compounds share a similar mode of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
97538-33-5 |
|---|---|
Molecular Formula |
C5H7N3S |
Molecular Weight |
141.20 g/mol |
IUPAC Name |
(3-methyl-1,3-thiazolidin-2-ylidene)cyanamide |
InChI |
InChI=1S/C5H7N3S/c1-8-2-3-9-5(8)7-4-6/h2-3H2,1H3 |
InChI Key |
FOTLMCLIMIZKGL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSC1=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















